molecular formula C19H22F4N6 B12268088 4-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine

4-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B12268088
M. Wt: 410.4 g/mol
InChI Key: AXMIPXMJLMFOFC-UHFFFAOYSA-N
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Description

4-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyridine ring substituted with fluorine and trifluoromethyl groups, a piperazine ring, and a pyrimidine ring with a pyrrolidine substitution. The combination of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of 4-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyridine Intermediate: The synthesis begins with the preparation of 3-fluoro-5-(trifluoromethyl)pyridine through a series of halogenation and substitution reactions.

    Piperazine Ring Formation: The pyridine intermediate is then reacted with piperazine under controlled conditions to form the piperazinyl-pyridine intermediate.

    Pyrimidine Ring Formation: The final step involves the cyclization of the piperazinyl-pyridine intermediate with appropriate reagents to form the desired pyrimidine ring, resulting in the target compound.

Industrial production methods for this compound typically involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

4-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and pyrrolidine rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridine and pyrimidine rings, potentially leading to the formation of dihydropyridine and dihydropyrimidine derivatives.

    Substitution: The fluorine and trifluoromethyl groups on the pyridine ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .

Scientific Research Applications

4-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to a range of biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis, leading to altered neurotransmitter levels and potential therapeutic effects in neurological disorders .

Comparison with Similar Compounds

4-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C19H22F4N6

Molecular Weight

410.4 g/mol

IUPAC Name

4-[4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-6-methyl-2-pyrrolidin-1-ylpyrimidine

InChI

InChI=1S/C19H22F4N6/c1-13-10-16(26-18(25-13)29-4-2-3-5-29)27-6-8-28(9-7-27)17-15(20)11-14(12-24-17)19(21,22)23/h10-12H,2-9H2,1H3

InChI Key

AXMIPXMJLMFOFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)F

Origin of Product

United States

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